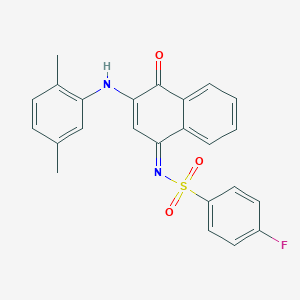
N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide, also known as DS-8273a, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DS-8273a is a small molecule inhibitor of the protein kinase B-Raf, which is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK pathway is involved in the regulation of cell growth, differentiation, and survival, and dysregulation of this pathway is commonly observed in cancer.
作用機序
N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide inhibits the activity of B-Raf by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream targets in the MAPK pathway, leading to inhibition of cell growth and survival.
Biochemical and Physiological Effects:
N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In addition, N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide has been shown to reduce tumor growth in animal models of cancer.
実験室実験の利点と制限
N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide has several advantages for use in lab experiments. It is a highly specific inhibitor of B-Raf, which allows for the study of the role of this kinase in the MAPK pathway. In addition, N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide has been extensively characterized in preclinical studies, which provides a wealth of information for researchers. However, N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide also has some limitations. It is a synthetic compound, which may limit its availability and increase its cost. In addition, N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide has not yet been tested in clinical trials, which limits its potential for therapeutic use.
将来の方向性
There are several future directions for research on N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide. One area of interest is the potential use of N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide in combination with other targeted therapies or chemotherapy agents. In addition, further studies are needed to determine the optimal dosing and administration of N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide for therapeutic use. Finally, additional preclinical studies are needed to further characterize the biochemical and physiological effects of N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide on cancer cells.
合成法
The synthesis of N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide involves several steps, including the reaction of 2,5-dimethylaniline with 2-chloro-1,4-naphthoquinone to form 3-(2,5-dimethylanilino)-1,4-naphthoquinone. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride to form the final product, N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide.
科学的研究の応用
N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide inhibits the growth of a variety of cancer cell lines, including melanoma, colorectal, and lung cancer cells. In addition, N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-fluorobenzenesulfonamide has shown efficacy in animal models of cancer, including xenograft and genetically engineered mouse models.
特性
分子式 |
C24H19FN2O3S |
|---|---|
分子量 |
434.5 g/mol |
IUPAC名 |
(NZ)-N-[3-(2,5-dimethylanilino)-4-oxonaphthalen-1-ylidene]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C24H19FN2O3S/c1-15-7-8-16(2)21(13-15)26-23-14-22(19-5-3-4-6-20(19)24(23)28)27-31(29,30)18-11-9-17(25)10-12-18/h3-14,26H,1-2H3/b27-22- |
InChIキー |
RUGYFTWKVAIBTP-QYQHSDTDSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)C)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)F)/C4=CC=CC=C4C2=O |
SMILES |
CC1=CC(=C(C=C1)C)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4C2=O |
正規SMILES |
CC1=CC(=C(C=C1)C)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281242.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281245.png)
![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281247.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281248.png)
![Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281249.png)
![Ethyl 5-[(phenylsulfonyl)amino]-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281251.png)
![2,4,6-trimethyl-N-(4-oxo-3-[(phenylsulfonyl)amino]-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281253.png)
![Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281254.png)
![Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281257.png)
![Methyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281258.png)
![Methyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281259.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281260.png)
![Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281265.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B281266.png)